![molecular formula C10H19NO B1341857 1,1-二甲基-2-氧杂-8-氮杂螺[4.5]癸烷 CAS No. 374794-98-6](/img/structure/B1341857.png)

1,1-二甲基-2-氧杂-8-氮杂螺[4.5]癸烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

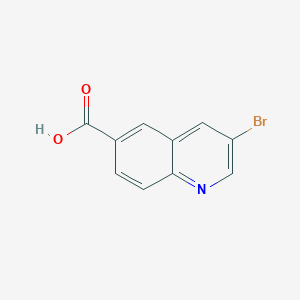

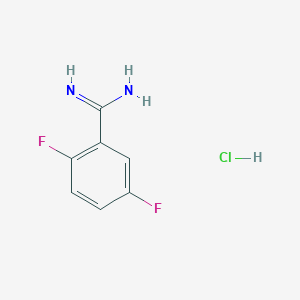

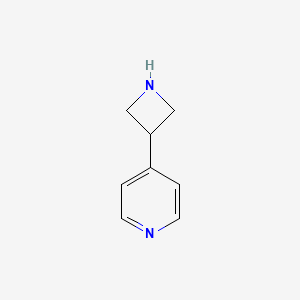

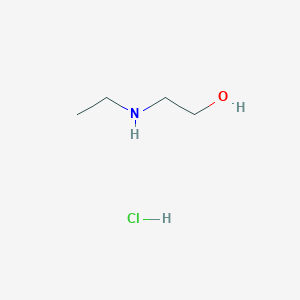

1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane is a chemical compound with the molecular formula C10H19NO . It is a colorless liquid .

Synthesis Analysis

The synthesis of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane involves a multistep process that includes the reaction of ketones with nitrogen compounds. The resulting mixture of products can be separated and purified through various methods.Molecular Structure Analysis

The molecular structure of 1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane consists of 10 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The InChI code for this compound is 1S/C10H19NO/c1-9(2)10(5-8-12-9)3-6-11-7-4-10/h11H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis

1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane has a density of 1.0±0.1 g/cm3, a boiling point of 242.8±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.0±3.0 kJ/mol and a flash point of 96.5±14.8 °C . The compound has a molar refractivity of 49.7±0.4 cm3 .科学研究应用

Molecular Structure and Properties

“1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C10H19NO . It has an average mass of 169.264 Da and a monoisotopic mass of 169.146667 Da .

Synthesis and Structure-Activity Studies

This compound has been synthesized and assessed as M1 muscarinic agonists for the symptomatic treatment of dementia of Alzheimer’s type . The compound was designed by incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton .

Muscarinic Agonist Activity

The compound has been tested for central muscarinic M1 and M2 receptor affinity and in vivo muscarinic activities . These activities include amelioration of scopolamine-induced impairment in rat passive avoidance tasks, and induction of hypothermia, tremor, and salivary secretion .

Antiamnesic Activity

Some modifications of the compound, including the 2-ethyl analogue (18), 3-methylene analogue (29), 3-dithioketal analogues (26, 28), and 3-oxime analogue (37) were found to display preferential affinity for M1 receptors over M2 receptors . They also exhibited potent antiamnesic activity .

Partial Agonistic Activity for M1 Muscarinic Receptors

Only two compounds, 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decane (18) and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29), stimulated phosphoinositide hydrolysis in rat hippocampal slices . This indicates partial agonistic activity for M1 muscarinic receptors .

Clinical Studies

Based on the in vivo selectivity, (-)-29 was selected for clinical studies . The absolute configuration of (-)-29 was determined by X-ray crystal structure analysis to be S, being the same as that of muscarone .

属性

IUPAC Name |

1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-9(2)10(5-8-12-9)3-6-11-7-4-10/h11H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFWOAOPBSWXNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCNCC2)CCO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethyl-2-oxa-8-azaspiro[4.5]decane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)